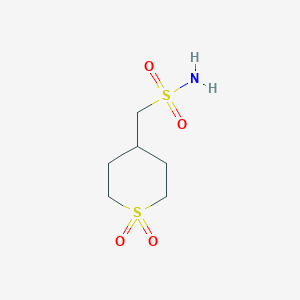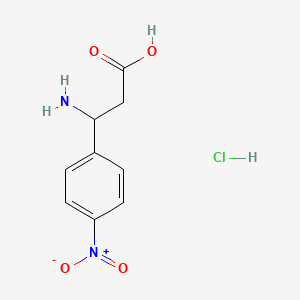
5-Amino-6-(propan-2-yloxy)pyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(propan-2-yloxy)pyridin-2-OL is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This biocatalytic method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms.
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis methods. These methods may include base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which provide 2-amino-4,6-diarylpyridine derivatives . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-(propan-2-yloxy)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions include hydroxylated pyridine derivatives, aminopyridine derivatives, and substituted pyridine compounds. These products have diverse applications in medicinal chemistry and industrial processes.
Aplicaciones Científicas De Investigación
5-Amino-6-(propan-2-yloxy)pyridin-2-OL has several scientific research applications:
Biology: The compound is studied for its potential role in biological processes and its interactions with various biomolecules.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Amino-6-(propan-2-yloxy)pyridin-2-OL include:
6-Aminopyridin-2-ol: A compound with similar structural features and chemical properties.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal synthesis.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-amino-6-propan-2-yloxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-8-6(9)3-4-7(11)10-8/h3-5H,9H2,1-2H3,(H,10,11) |
Clave InChI |
ABWASCXWCUJIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


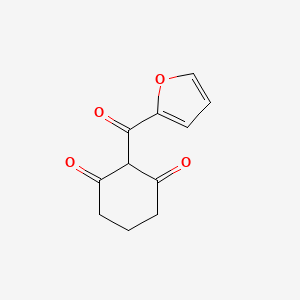
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

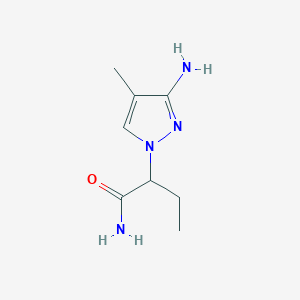

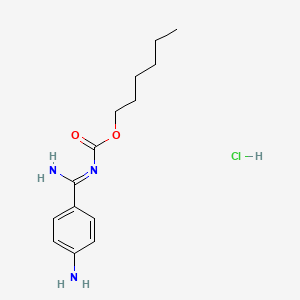


![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
